molecular formula C9H10N4S B2680218 5-(1-methylhydrazin-1-yl)-4-phenyl-1,2,3-thiadiazole CAS No. 866136-25-6

5-(1-methylhydrazin-1-yl)-4-phenyl-1,2,3-thiadiazole

Cat. No.: B2680218
CAS No.: 866136-25-6
M. Wt: 206.27
InChI Key: YLSDTESWTKFQHH-UHFFFAOYSA-N
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Description

5-(1-Methylhydrazin-1-yl)-4-phenyl-1,2,3-thiadiazole ( 866136-25-6) is a high-purity chemical reagent with the molecular formula C9H10N4S and a molecular weight of 206.27 g/mol. It is provided for research applications and is not intended for diagnostic or therapeutic uses. This compound belongs to the class of 1,2,3-thiadiazoles, a group of sulfur-containing heterocycles recognized in medicinal chemistry for their diverse biological potential. The structure incorporates a 1-methylhydrazinyl moiety, which can be a key pharmacophore in the design of bioactive molecules. While specific biological data for this exact compound is limited in the public domain, thiadiazole derivatives are extensively investigated in pharmaceutical research for their wide range of pharmacological activities. The 1,2,3-thiadiazole scaffold is a known precursor for developing molecules with significant antimicrobial properties . Furthermore, structurally related 1,3,4-thiadiazole isomers have demonstrated promising in vitro anticancer activities against various human cancer cell lines, such as hepatocellular carcinoma (HepG-2) and lung cancer (A-549), and are studied for their ability to interact with biological targets like dihydrofolate reductase (DHFR) . The presence of multiple nitrogen atoms and a sulfur atom in the thiadiazole ring makes this class of compounds versatile ligands in coordination chemistry, suitable for synthesizing metal complexes with potential applications in catalysis and materials science . This product is intended for research and development purposes only.

Properties

IUPAC Name

1-methyl-1-(4-phenylthiadiazol-5-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-13(10)9-8(11-12-14-9)7-5-3-2-4-6-7/h2-6H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSDTESWTKFQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(N=NS1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-methylhydrazin-1-yl)-4-phenyl-1,2,3-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with thioamide compounds. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Hydrazine derivatives with reduced nitrogen functionalities.

    Substitution: Compounds with new functional groups replacing the original phenyl or methylhydrazinyl groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess inhibitory effects against various bacterial strains. Specifically, compounds similar to 5-(1-methylhydrazin-1-yl)-4-phenyl-1,2,3-thiadiazole have demonstrated effectiveness against pathogens such as Xanthomonas oryzae and Fusarium graminearum at concentrations as low as 100 μg/mL .

Anticancer Properties
The anticancer potential of thiadiazole derivatives has been extensively studied. For example, one study highlighted that a derivative of this compound exhibited a lower IC50 value (3.3 μM) against the MDA-MB-231 breast cancer cell line compared to the standard cisplatin treatment . This suggests promising avenues for developing new anticancer agents based on this compound.

Agricultural Applications

Pesticidal Activity
Thiadiazole derivatives are also notable for their pesticidal properties. Compounds synthesized from this compound have been tested for their ability to control agricultural pests. For instance, certain synthesized variants showed effective antibacterial activity against Xanthomonas oryzae at concentrations that surpassed traditional bactericides like thiodiazolecopper .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of thiadiazole compounds is crucial for optimizing their efficacy. Studies have shown that modifications at specific positions on the thiadiazole ring can enhance biological activity. For example:

Modification Effect on Activity
Substitution at position 5Increased antimicrobial potency
Addition of alkenyl chainsEnhanced anticancer activity
Variation in phenyl substituentsAltered selectivity towards cancer cell lines

These findings suggest that strategic modifications can lead to compounds with improved therapeutic profiles.

Case Studies and Research Findings

Several studies have documented the synthesis and testing of thiadiazole derivatives:

  • Study on Antimicrobial Properties: A recent investigation synthesized a series of thiadiazole derivatives and evaluated their antimicrobial activities against several pathogens. The results indicated that certain compounds significantly inhibited bacterial growth compared to controls .
  • Anticancer Activity Assessment: Another study focused on evaluating the anticancer properties of synthesized thiadiazoles using various cancer cell lines. The results revealed that modifications in the chemical structure led to varying degrees of cytotoxicity against different cancer types .

Mechanism of Action

The mechanism of action of 5-(1-methylhydrazin-1-yl)-4-phenyl-1,2,3-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form specific interactions with these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of genetic material, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Reactivity

The substituent at position 5 of the thiadiazole ring significantly impacts reactivity. For example:

  • 5-Aryloxy/Thioaryl Derivatives: 5-(4-Methylphenoxy)-4-phenyl-1,2,3-thiadiazole (8a): Undergoes Flash Vacuum Thermolysis (FVT) at 170–250°C to yield benzothiophene derivatives (e.g., 9a) via diradical intermediates . 5-[(4-Chlorophenyl)thio]-4-phenyl-1,2,3-thiadiazole (6i): FVT at 210–250°C produces dithiin (12b) and benzothiophene (13b) through sulfur-centered radical rearrangements . Comparison: The methylhydrazinyl group in the target compound may exhibit distinct decomposition pathways due to its ability to form nitrogen-rich intermediates, differing from aryloxy/thioaryl groups that favor sulfur or oxygen-centered radicals.
  • 5-Chloro Derivatives: 5-Chloro-4-phenyl-1,2,3-thiadiazole: Serves as a precursor for nucleophilic substitutions. For instance, reaction with 3-chlorothiophenol in DMF yields 5-[(3-chlorophenyl)thio]-4-phenyl-1,2,3-thiadiazole (6c) . Comparison: The 1-methylhydrazinyl group replaces the chloro substituent, enhancing nucleophilicity and enabling hydrazone formation, which is relevant in medicinal chemistry.

Physical and Spectroscopic Properties

Physical properties vary with substituents:

Compound Melting Point (°C) Molecular Weight (g/mol) Key NMR Shifts (δ, ppm)
5-Chloro-4-phenyl-1,2,3-thiadiazole 93–95 196.66 7.38–7.55 (m, 7H), 7.96 (d, 2H)
5-[(4-Chlorophenyl)thio]-4-phenyl-1,2,3-thiadiazole (6i) 87–88 296.80 7.38–7.55 (m, 7H), 7.96 (d, 2H)
5-(Isopropylsulfonyl)-4-methyl-1,2,3-thiadiazole N/A 206.29 Predicted δ ~2.5–3.5 (CH₃ groups)

The target compound’s methylhydrazinyl group is expected to show characteristic NMR signals for NH and N–CH₃ protons (δ ~2.5–4.0 ppm), distinct from thioaryl or sulfonyl substituents.

Key Research Findings

  • Reactivity :

    • Thiadiazoles with electron-withdrawing substituents (e.g., sulfonyl: C6H10N2O2S2 ) exhibit higher thermal stability (predicted boiling point: 369.2°C ) compared to electron-donating groups like hydrazinyl.
    • Radical intermediates dominate FVT pathways for aryloxy/thioaryl derivatives , whereas hydrazinyl groups may favor cyclization or dimerization.
  • Structural Insights :

    • X-ray crystallography (using SHELX ) reveals planar thiadiazole rings with substituent-dependent packing. For example, 4-phenyl groups enhance π-π stacking, while bulky substituents (e.g., t-butyl in 6e ) disrupt crystallinity .

Biological Activity

5-(1-Methylhydrazin-1-yl)-4-phenyl-1,2,3-thiadiazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and mechanisms of action associated with this thiadiazole derivative.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with thioketones or thiosemicarbazones. The following general reaction scheme outlines the synthetic pathway:

Thiosemicarbazone+HydrazineThiadiazole Derivative\text{Thiosemicarbazone}+\text{Hydrazine}\rightarrow \text{Thiadiazole Derivative}

This process can be optimized by varying reaction conditions such as temperature, solvent, and catalyst type to enhance yield and purity.

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that thiadiazole derivatives possess significant antimicrobial properties against various bacterial strains. For instance, some derivatives have demonstrated inhibitory effects against Xanthomonas oryzae and Fusarium graminearum at concentrations as low as 100 μg/mL .
  • Anticancer Activity : The compound has been evaluated for its cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro studies indicated that certain derivatives induce apoptosis in these cells by disrupting the cell cycle and increasing the Bax/Bcl-2 ratio .

The biological mechanisms through which this compound exerts its effects are multifaceted:

Antimicrobial Mechanism :

  • The compound likely disrupts bacterial cell wall synthesis or function by interacting with specific enzymes involved in these processes. This interaction can lead to cell lysis or impaired replication.

Anticancer Mechanism :

  • The anticancer properties are attributed to the induction of apoptosis through mitochondrial pathways. The increase in pro-apoptotic proteins (Bax) and decrease in anti-apoptotic proteins (Bcl-2) suggest a shift towards programmed cell death in treated cells .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to controls. The minimum inhibitory concentration (MIC) was determined to be 50 μg/mL for both strains.
  • Cytotoxicity in Cancer Cells : A recent investigation into its anticancer potential revealed that at a concentration of 10 µM, the compound reduced cell viability in MCF-7 cells by over 70%, indicating potent cytotoxicity. Flow cytometry analysis confirmed that treated cells underwent G2/M phase arrest.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntimicrobialXanthomonas oryzae100 μg/mL
AntimicrobialStaphylococcus aureus50 μg/mLCase Study 1
AnticancerMCF-7IC50 = 10 µM
AnticancerHepG2IC50 = 9 µM

Q & A

Q. Q1. What are the recommended synthetic routes for 5-(1-methylhydrazin-1-yl)-4-phenyl-1,2,3-thiadiazole, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: A common approach involves coupling 4-phenyl-1,2,3-thiadiazole with 1-methylhydrazine under acidic or catalytic conditions. For example, POCl₃-mediated reactions (as used in thiadiazole syntheses) can facilitate nucleophilic substitution at the 5-position of the thiadiazole ring . Key parameters include:

  • Temperature : Maintain 70–90°C to balance reactivity and side-product formation.
  • Catalyst : Copper(I) iodide or Pd catalysts may enhance cross-coupling efficiency.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (DMSO/water mixtures) .
    Validate purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (deviation <0.4%).

Q. Q2. How should researchers characterize the electronic and steric properties of this compound to predict its reactivity?

Methodological Answer:

  • Computational Analysis : Perform DFT calculations (B3LYP/6-31G* level) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces .
  • Experimental Data : Use UV-Vis spectroscopy (λmax in DMSO) and cyclic voltammetry (oxidation/reduction potentials) to assess electronic behavior.
  • Steric Effects : Analyze X-ray crystallography data (if available) to measure bond angles and torsional strain .
    Reference: Crystallographic software like SHELXL can refine structural models .

Advanced Research Questions

Q. Q3. How can structural modifications at the 1-methylhydrazinyl group influence biological activity, and what experimental frameworks are suitable for SAR studies?

Methodological Answer:

  • Synthetic Modifications : Replace the methyl group with bulkier substituents (e.g., cyclohexyl, aryl) to study steric effects.
  • Biological Assays : Test derivatives against bacterial strains (e.g., E. coli, S. aureus) using MIC assays or in cancer cell lines (e.g., MTT assays) .
  • Computational Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., DNA gyrase or kinases) .
    Note: Correlate logP values (via shake-flask method) with membrane permeability .

Q. Q4. What strategies resolve contradictions in reported crystallographic data for thiadiazole derivatives, particularly regarding bond-length discrepancies?

Methodological Answer:

  • Data Validation : Cross-check refined models (SHELXL) with residual density maps to identify disordered regions .
  • Comparative Analysis : Benchmark against high-resolution datasets (e.g., CSD entries for similar thiadiazoles) .
  • Thermal Motion : Apply anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic effects .
    Example: In 4-phenyl-1,2,3-thiadiazole derivatives, S–N bond lengths typically range 1.60–1.65 Å; deviations >0.05 Å warrant re-refinement .

Q. Q5. How can researchers address conflicting reports on the compound’s stability under oxidative or hydrolytic conditions?

Methodological Answer:

  • Stress Testing : Expose the compound to H₂O₂ (3% v/v) or acidic/basic buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via LC-MS .
  • Mechanistic Probes : Use radical scavengers (e.g., BHT) to confirm ROS-mediated pathways.
  • Structural Insights : Compare degradation products with synthetic standards (e.g., sulfoxide or sulfone derivatives) .

Q. Q6. What advanced techniques are recommended for studying intermolecular interactions in solid-state formulations of this compound?

Methodological Answer:

  • X-ray Diffraction : Resolve crystal packing using synchrotron radiation (high-resolution data).
  • Hirshfeld Surface Analysis : Quantify hydrogen bonding (e.g., N–H···S) and π-stacking interactions .
  • Thermal Analysis : DSC/TGA can identify polymorphic transitions linked to intermolecular forces .

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